Cas no 50669-77-7 (2-methyl-octahydro-1H-indole)
2-methyl-octahydro-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 2-methyloctahydro-1H-indole
- 1H-indole, octahydro-2-methyl-
- LogP
- 2-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole
- 2-methyl-octahydro-1H-indole
- SCHEMBL5700655
- AKOS006350869
- CS-0260382
- 50669-77-7
- G49568
- Z1171508994
- 2-Methylperhydroindol
- EN300-75050
-
- Inchi: 1S/C9H17N/c1-7-6-8-4-2-3-5-9(8)10-7/h7-10H,2-6H2,1H3
- InChI Key: ZJHBAERTGJSGHX-UHFFFAOYSA-N
- SMILES: N1C(C)CC2CCCCC12
Computed Properties
- Exact Mass: 139.13621
- Monoisotopic Mass: 139.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 12Ų
Experimental Properties
- PSA: 12.03
2-methyl-octahydro-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B497893-10mg |
2-methyl-octahydro-1H-indole |
50669-77-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B497893-50mg |
2-methyl-octahydro-1H-indole |
50669-77-7 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B497893-100mg |
2-methyl-octahydro-1H-indole |
50669-77-7 | 100mg |
$ 275.00 | 2022-06-07 | ||
| Enamine | EN300-75050-0.05g |
2-methyl-octahydro-1H-indole |
50669-77-7 | 95% | 0.05g |
$155.0 | 2024-05-23 | |
| Enamine | EN300-75050-0.1g |
2-methyl-octahydro-1H-indole |
50669-77-7 | 95% | 0.1g |
$232.0 | 2024-05-23 | |
| Enamine | EN300-75050-0.25g |
2-methyl-octahydro-1H-indole |
50669-77-7 | 95% | 0.25g |
$331.0 | 2024-05-23 | |
| Enamine | EN300-75050-0.5g |
2-methyl-octahydro-1H-indole |
50669-77-7 | 95% | 0.5g |
$524.0 | 2024-05-23 | |
| Enamine | EN300-75050-1.0g |
2-methyl-octahydro-1H-indole |
50669-77-7 | 95% | 1.0g |
$671.0 | 2024-05-23 | |
| Enamine | EN300-75050-2.5g |
2-methyl-octahydro-1H-indole |
50669-77-7 | 95% | 2.5g |
$1315.0 | 2024-05-23 | |
| Enamine | EN300-75050-5.0g |
2-methyl-octahydro-1H-indole |
50669-77-7 | 95% | 5.0g |
$1945.0 | 2024-05-23 |
2-methyl-octahydro-1H-indole Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 2-methyl-octahydro-1H-indole
2-Methyl-Octahydro-1H-Indole (CAS No: 50669-77-7)
2-Methyl-octahydro-1H-indole, also known by its CAS registry number 50669-77-7, is a bicyclic organic compound that belongs to the indole family. This compound is characterized by its unique structure, which consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The methyl group substitution at the 2-position of the indole skeleton imparts distinct chemical and physical properties, making it a subject of interest in various fields of chemistry and biology.
The synthesis of 2-methyl-octahydro-1H-indole has been extensively studied, with researchers exploring various methodologies to achieve high yields and purity. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically enriched samples, which are valuable for pharmacological studies. The compound's structure is particularly amenable to further functionalization, allowing chemists to introduce additional substituents that can modulate its physicochemical properties and biological activity.
One of the most notable applications of 2-methyl-octahydro-1H-indole lies in its role as a building block in organic synthesis. Its rigid bicyclic framework serves as an excellent scaffold for constructing complex molecules, including natural products and drug candidates. For instance, this compound has been utilized in the synthesis of alkaloids, which are a class of nitrogen-containing organic compounds with significant pharmacological relevance.
Recent studies have also highlighted the potential of 2-methyl-octahydro-1H-indole in materials science. Researchers have investigated its ability to form self-assembled monolayers and its compatibility with various polymer systems. These findings suggest that the compound could find applications in the development of advanced materials, such as sensors, actuators, and drug delivery systems.
In terms of biological activity, 2-methyl-octahydro-1H-indole has shown promise in preliminary assays targeting enzyme inhibition and receptor modulation. Its ability to interact with biological systems makes it a valuable tool for studying molecular recognition and drug design principles. Ongoing research is focused on optimizing its bioavailability and minimizing potential toxicity, which are critical factors for its translation into clinical applications.
The chemical stability of 2-methyl-octahydro-1H-indole under various conditions has also been a topic of interest. Studies have demonstrated that the compound exhibits good thermal stability and resistance to oxidation, making it suitable for use in industrial processes. However, its reactivity towards nucleophilic substitution reactions highlights the need for careful handling during large-scale synthesis.
From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to characterize 2-methyl-octahydro-1H-indole with high precision. These methods provide insights into the compound's molecular structure and purity, ensuring that it meets the stringent requirements of both academic and industrial research.
In conclusion, 2-methyl-octahydro-1H-indole (CAS No: 50669-77-7) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and biological studies, positions it as an important molecule in contemporary chemical research. As ongoing investigations continue to uncover new properties and uses, this compound is poised to play an increasingly significant role in both scientific discovery and industrial innovation.
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